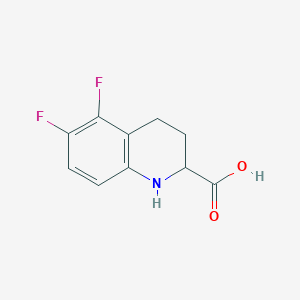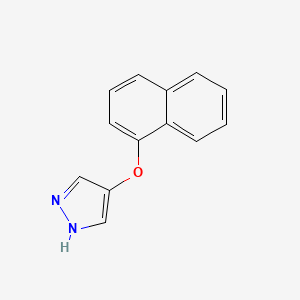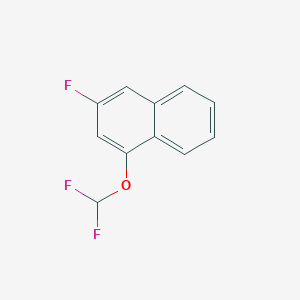
1-(Difluoromethoxy)-3-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-3-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)-3-fluoronaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoronaphthalene with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a base to facilitate the substitution reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)-3-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the difluoromethoxy group or the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and catalysts such as palladium. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-3-fluoronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes for imaging and diagnostic purposes
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-(Difluoromethoxy)-3-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The presence of the difluoromethoxy group and the fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)-3-fluoronaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-3-fluoronaphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different chemical and physical properties.
1-(Difluoromethoxy)-2-fluoronaphthalene: The position of the fluorine atom is different, which can affect the compound’s reactivity and applications.
1-(Difluoromethoxy)-4-fluoronaphthalene: Similar to the previous compound, the position of the fluorine atom can influence its properties and uses .
Eigenschaften
Molekularformel |
C11H7F3O |
|---|---|
Molekulargewicht |
212.17 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-3-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3O/c12-8-5-7-3-1-2-4-9(7)10(6-8)15-11(13)14/h1-6,11H |
InChI-Schlüssel |
UOUYDIOWYRAAAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole](/img/structure/B11890572.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890576.png)
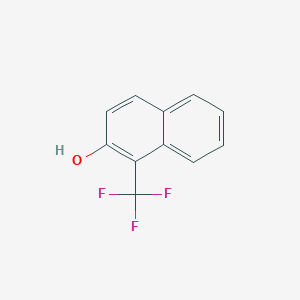

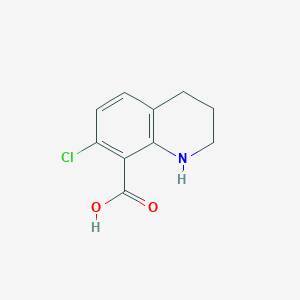

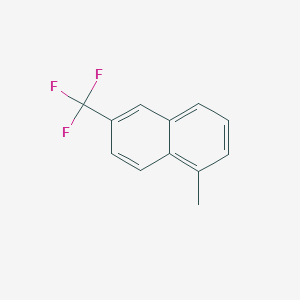

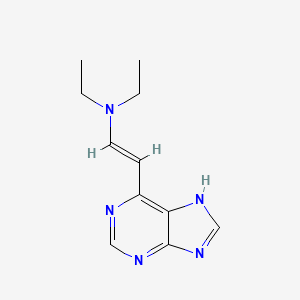
![4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890620.png)
